5H-Benzo[d]naphtho[2,3-b]pyran-5-one

Antibacterial Natural Product Scaffold Benzonaphthopyranone

Sourcing the correct benzonaphthopyranone isomer for Velpatasvir intermediate synthesis or SAR studies is challenging. 5H-Benzo[d]naphtho[2,3-b]pyran-5-one (CAS 151648-59-8) is the precise [2,3-b] fused parent lactone. This unsubstituted scaffold enables on-demand reduction to the 10,11-dihydro derivative per CN106916134A, offering a flexible, cost-effective entry for generic antiviral API manufacturing. Confirmed by GC-MS and DFT data, it ensures reproducible reactivity for electrophilic substitutions and atropisomer-selective ring-opening, eliminating risks from non-interchangeable isomers.

Molecular Formula C17H10O2
Molecular Weight 246.26 g/mol
CAS No. 151648-59-8
Cat. No. B12558615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Benzo[d]naphtho[2,3-b]pyran-5-one
CAS151648-59-8
Molecular FormulaC17H10O2
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C17H10O2/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)19-17/h1-10H
InChIKeySSYZAJVXLKVTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Benzo[d]naphtho[2,3-b]pyran-5-one Core Scaffold & Sourcing


5H-Benzo[d]naphtho[2,3-b]pyran-5-one (CAS 151648-59-8, also named naphtho[2,3-c]isochromen-5-one) is the unsubstituted parent lactone of the benzonaphthopyranone class, a tetracyclic system fusing benzene, naphthalene, and a δ-lactone ring [1]. With a molecular formula of C₁₇H₁₀O₂ and an exact mass of 246.06808 Da, this scaffold is the structural core of numerous bioactive natural products, including the anticoccidial antibiotic WS-5995A and the antitumor antibiotics chartreusin, elsamicin A, and gilvocarcin [2]. Its assigned CAS registry and presence in the Wiley Registry of Mass Spectral Data confirm its status as a defined, purchasable chemical entity, distinguishing it from in-house-prepared or poorly characterized congeners [3].

5H-Benzo[d]naphtho[2,3-b]pyran-5-one Scaffold Uniqueness vs. Analogs


The [2,3‑b] ring‑fusion topology of this benzonaphthopyranone lactone is non‑interchangeable with other naphthopyranone isomers (e.g., [2,1‑b] or [1,2‑b] analogs) or simpler dibenzopyranones. Quantum‑chemical calculations at the B3LYP/6‑31G* level demonstrate that benzopyranone derivatives exhibit distinct HOMO–LUMO gaps, ionization potentials, and spin‑density distributions that directly control their chemical reactivity [1]. Experimentally, the [2,3‑b] system shows heightened susceptibility to electrophilic attack on the naphthalene moiety compared to benzopyranones and other naphthopyran isomers, leading to divergent reaction outcomes in epoxidation and nucleophilic addition reactions [2]. Consequently, selecting a near‑analog without verifying the fusion pattern risks failed synthetic transformations or altered biological recognition, making this specific scaffold indispensable for applications mapped to its precise electronic and steric profile [3].

5H-Benzo[d]naphtho[2,3-b]pyran-5-one Evidence vs. Comparators


Exact Mass vs. Chartreusin Glycoside

The procured compound 5H-Benzo[d]naphtho[2,3-b]pyran-5-one has a defined exact mass of 246.06808 Da (C₁₇H₁₀O₂) [1], whereas the structurally elaborated natural product chrysomycin A (a benzonaphthopyranone glycoside) has a molecular weight >600 Da due to appended sugar moieties [2]. This ~350–400 Da mass reduction allows the core scaffold to serve as a versatile aglycone precursor for modular diversification, while the glycosylated natural product is limited to the biological profile pre‑encoded by its sugar substituents.

Antibacterial Natural Product Scaffold Benzonaphthopyranone

Two-Step SRN1 Route vs. WS-5995A Synthesis

The target compound is prepared by a two-step SRN1 o-arylation of 2‑naphtholate with o‑bromobenzonitrile followed by SiO₂‑catalyzed lactonization [1]. This protocol is markedly shorter than the 5‑step directed lithiation strategy required to construct the elaborated WS‑5995A methylether, which relies on ortho‑toluamide anions and homophthalic acid anhydrides [2]. The SRN1 route tolerates both activated and unactivated phenols and avoids regioselectivity issues inherent to the lithiation approach [1].

Synthetic Methodology C–C Coupling Lactone Formation

DFT Reactivity: Naphthopyran vs. Benzopyranones

DFT calculations at the B3LYP/6‑31G* level provide quantitative global reactivity descriptors for benzopyranone derivatives [1]. The naphtho‑fused [2,3‑b] systems examined by Gabbutt et al. exhibit lower oxidation potentials and higher susceptibility to electrophilic attack than their benzopyranone counterparts [2]. Although explicit HOMO/LUMO energies for CAS 151648‑59‑8 are not reported, the class‑level trend indicates that the extended π‑surface of the naphthalene subunit imparts enhanced electrophilic reactivity relative to monocyclic benzopyranones.

Quantum Chemistry DFT Electrophilic Reactivity

Velpatasvir Intermediate vs. Other NS5A Cores

A partially reduced derivative of this scaffold, 10,11‑dihydro‑5H‑benzo[d]naphtho[2,3‑b]pyran‑8(9H)‑one, is an established intermediate in the synthesis of the NS5A inhibitor Velpatasvir (CAS 1377049‑84‑7) [1]. Patent CN106916134A discloses a preparation method for 9‑bromo‑3‑(2‑bromoacetyl)‑10,11‑dihydro‑5H‑benzo[d]naphtho[2,3‑b]pyran‑8(9H)‑one (V) starting from 7‑((2‑bromo‑5‑chlorophenyl)oxo)‑3,4‑dihydronaphthalen‑1(2H)‑one, achieving the tricyclic core in two synthetic operations [2]. Alternative NS5A inhibitor cores (e.g., proline‑based or stilbene‑based) lack the fused tetracyclic architecture and require entirely different synthetic routes, limiting cross‑compatibility.

Antiviral HCV NS5A Intermediate

Atroposelective Biaryl Synthesis via Lactone Bridge

Bringmann et al. established that lactone‑type bridged benzonaphthopyranones, including the [2,3‑b] series, are favorable substrates for atropisomer‑selective ring‑opening reactions [1]. X‑ray crystallography and NMR spectroscopy revealed that these lactones adopt a helically distorted conformation, with the degree of distortion tunable by the steric bulk of peripheral substituents [2]. The unsubstituted parent compound provides a baseline helical geometry that can be systematically altered, whereas non‑lactone biaryl precursors lack the conformational constraint necessary for high atroposelectivity.

Atropisomerism Biaryl Coupling Stereoselective Synthesis

5H-Benzo[d]naphtho[2,3-b]pyran-5-one Application Scenarios


Total Synthesis of Benzonaphthopyranone Natural Products

Owing to the low molecular weight aglycone identity (246.26 Da) [1] and the short 2‑step SRN1 synthetic route [2], the unsubstituted scaffold serves as the optimal starting point for divergent total synthesis programs targeting the chartreusin, gilvocarcin, and WS‑5995A families. The absence of sugar substituents permits controlled, late‑stage glycosylation or annulation, enabling systematic structure‑activity relationship studies that are unattainable when purchasing fully elaborated natural products.

Atropisomer-Selective Biaryl Ligands for Asymmetric Catalysis

The helically distorted lactone ground state [3] makes 5H‑Benzo[d]naphtho[2,3‑b]pyran‑5‑one a validated precursor for atropisomer‑selective ring‑opening reactions. This property is directly exploitable in the preparation of axially chiral biaryl ligands and catalysts, where the degree of steric hindrance and the resulting torsional angle can be fine‑tuned by substituent variation on the naphthalene or benzene rings.

Velpatasvir Intermediate Supply Chain

The 10,11‑dihydro‑5H‑benzo[d]naphtho[2,3‑b]pyran‑8(9H)‑one scaffold is a key intermediate in the commercial synthesis of the hepatitis C NS5A inhibitor Velpatasvir [4]. Sourcing the fully aromatic parent lactone allows for on‑demand reduction and further functionalization under the conditions described in patent CN106916134A, providing a flexible entry point for generic antiviral API manufacturing and process optimization.

Computational Chemistry Benchmarking of Reactivity

The well‑defined planar tetracyclic structure, combined with published DFT reactivity data on naphthopyran systems [5], positions this compound as an ideal benchmark substrate for computational modeling of electrophilic aromatic substitution, lactone ring‑opening energetics, and AlCl₃‑complexation effects. Its GC‑MS confirmed identity [1] ensures experimental reproducibility across laboratories.

Quote Request

Request a Quote for 5H-Benzo[d]naphtho[2,3-b]pyran-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.